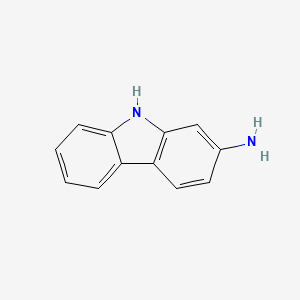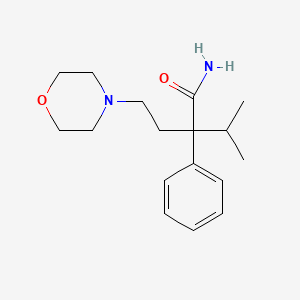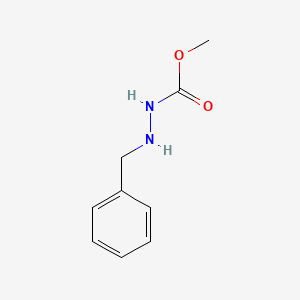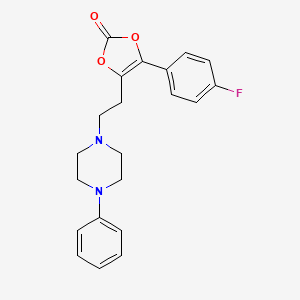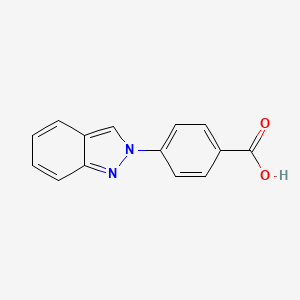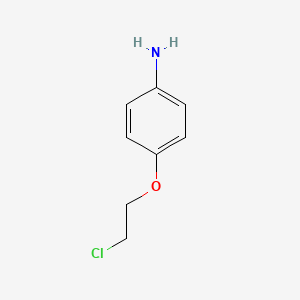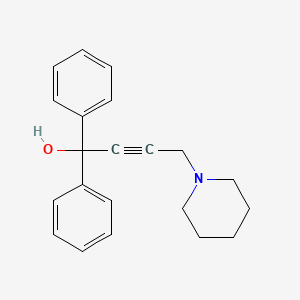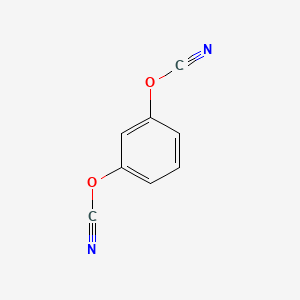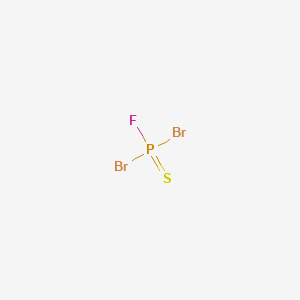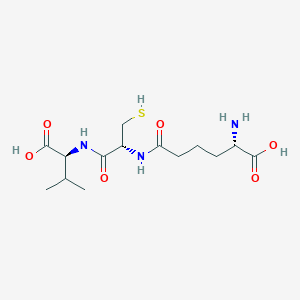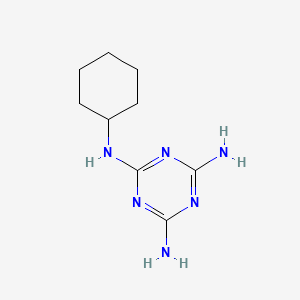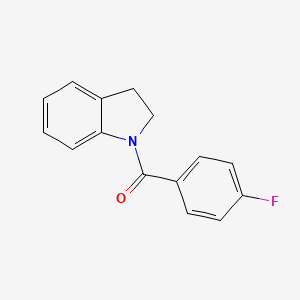
(2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone
Overview
Description
The compound “(2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone” is a type of indole derivative . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and are known for their broad range of biological activities .
Synthesis Analysis
The synthesis of indole derivatives often involves multi-step reactions, including the formation of intermediates . For example, the synthesis of indenopyrazoles from indanones and phenyl isothiocyanates involves two steps and results in compounds with antiproliferative activity . Similarly, the Gould-Jacobs reaction with benzoxazoles and cyanopropenonitrile or cyanopropenoate leads to the formation of benzoxazolylaminomethylenemalononitriles and their esters .Molecular Structure Analysis
The molecular structure of benzoate derivatives can significantly influence their biological activity . For instance, the presence of a methoxy group and a methoxycarbonyl group was found to be essential for cell growth inhibition in the case of a tubulin inhibitor .Chemical Reactions Analysis
Benzoate derivatives can undergo various chemical reactions, leading to the formation of different heterocyclic compounds. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with diketones to produce fused pyranones and other cyclic structures.Physical And Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives are influenced by their functional groups and molecular structure . Enzymatic dihydroxylation of benzoate esters yields cis-cyclohexadienediols, which are versatile intermediates for the synthesis of various compounds, including pseudo-sugars and amino cyclitols .Scientific Research Applications
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity
- Summary of Application : 2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties. They can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
- Methods of Application : The compounds are obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation. Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .
- Results or Outcomes : The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
-
Synthesis of Indole Derivatives as Prevalent Moieties Present in Selected Alkaloids
- Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
- Chemical Development towards 2-(5-Chloro-2-oxo-2,3-dihydroindol-1-yl)acetamide and (S)-2-(5-Chloro-2-oxo-2,3-dihydroindol-1-yl)propionamide
- Summary of Application : This research focuses on the practical syntheses of oxindole derivatives, which are structurally similar to 2,3-Dihydroindole derivatives. These compounds are used in the development of various pharmaceuticals .
- Methods of Application : The synthesis involves various chemical reactions, including chlorination and amide formation .
- Results or Outcomes : The research provides a practical method for the synthesis of these oxindole derivatives, which can be used in the development of new drugs .
-
Synthesis of 2,3-Dihydroindole Derivatives as Melatonin Receptor Binding Affinity Agents
- Summary of Application : This research focuses on the synthesis of new 2,3-Dihydroindole derivatives and their evaluation for melatonin receptor binding affinity. These compounds are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
- Methods of Application : The compounds are obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation. Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .
- Results or Outcomes : The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
-
Synthesis of Indole Derivatives as Prevalent Moieties Present in Selected Alkaloids
- Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Future Directions
The future directions for the research and development of “(2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The synthesis of new analogs of this compound could also be a promising area of research .
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMVZJOCYNSJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349954 | |
| Record name | (2,3-Dihydro-1H-indol-1-yl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone | |
CAS RN |
90172-60-4 | |
| Record name | (2,3-Dihydro-1H-indol-1-yl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



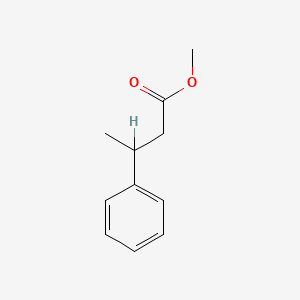
![3-sec-Butyl-5a,5b,8,8,11a,13b-hexamethyl-eicosahydro-cyclopenta[a]chrysene](/img/structure/B1619225.png)
![Dibenzo[b,k]fluoranthene](/img/structure/B1619226.png)
